An In-depth Technical Guide to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic potential.[1] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of intensive research.[2][3] This guide provides a comprehensive technical overview of a specific, functionalized pyrazole, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This compound, featuring an ethyl group, a nitro functionality, and a carboxylic acid moiety on the pyrazole core, represents a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This document will delve into the chemical structure, physicochemical properties, a detailed synthetic route, and predicted spectroscopic data for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Furthermore, we will explore its potential chemical reactivity and discuss its prospective applications in drug development, drawing upon the established biological activities of structurally related nitropyrazole compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring substituted at the 3, 4, and 5 positions. The presence of both a hydrogen bond donor (the pyrazole N-H and the carboxylic acid O-H) and acceptor groups (the nitro and carbonyl oxygens) suggests the potential for specific interactions with biological targets. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and acidity.[4]
| Property | Value | Source |
| Molecular Formula | C6H7N3O4 | PubChem |
| Molecular Weight | 185.14 g/mol | PubChem |
| Canonical SMILES | CCC1=C(C(=NN1)C(=O)O)[O-] | PubChem |
| InChI Key | UDYWTLMYXXTHKR-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Appearance | Expected to be a solid | General chemical knowledge |
Synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
A plausible synthetic route to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves a multi-step process commencing with the synthesis of a β-ketoester, followed by a diazo transfer reaction to form a diazoketoester. Cyclization with an appropriate reagent would yield the pyrazole core, which is subsequently nitrated and hydrolyzed to afford the final product. A detailed, step-by-step experimental protocol for a proposed synthesis is provided below.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-oxopentanoate
-
To a solution of sodium ethoxide (21.5 g, 0.316 mol) in anhydrous ethanol (200 mL) at 0 °C, slowly add diethyl carbonate (40.0 g, 0.339 mol).
-
To this mixture, add 1-butanone (20.0 g, 0.277 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with 2M hydrochloric acid and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 3-oxopentanoate.
Step 2: Synthesis of Ethyl 2-diazo-3-oxopentanoate
-
Dissolve ethyl 3-oxopentanoate (14.4 g, 0.1 mol) in acetonitrile (150 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl azide (19.7 g, 0.1 mol) to the solution.
-
Slowly add triethylamine (10.1 g, 0.1 mol) dropwise to the reaction mixture, keeping the temperature at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain ethyl 2-diazo-3-oxopentanoate.[5]
Step 3: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate
-
A solution of ethyl 2-diazo-3-oxopentanoate (17.0 g, 0.1 mol) in a suitable solvent is treated with a catalyst such as a rhodium (II) salt in the presence of a source of ammonia or a protected hydrazine, followed by aromatization to form the pyrazole ring. A one-pot synthesis from a β-ketoester and a hydrazine derivative can also be considered.[6]
Step 4: Nitration of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 5-ethyl-1H-pyrazole-3-carboxylate (16.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate.
Step 5: Hydrolysis to 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
-
Dissolve ethyl 5-ethyl-4-nitro-1H-pyrazole-3-carboxylate (21.3 g, 0.1 mol) in a mixture of ethanol (100 mL) and 2M sodium hydroxide solution (100 mL).
-
Reflux the mixture for 2 hours.[7]
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons, and the N-H proton of the pyrazole ring. The carboxylic acid proton may be a broad singlet.
-
δ 1.3-1.4 ppm (triplet, 3H): -CH₃ of the ethyl group.
-
δ 2.8-3.0 ppm (quartet, 2H): -CH₂- of the ethyl group.
-
δ 13.0-14.0 ppm (broad singlet, 1H): -COOH proton.
-
δ 14.0-15.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the ethyl group carbons, the pyrazole ring carbons, and the carboxylic acid carbon. The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[8][9]
-
δ 12-14 ppm: -CH₃ of the ethyl group.
-
δ 20-22 ppm: -CH₂- of the ethyl group.
-
δ 130-160 ppm: Pyrazole ring carbons (C3, C4, C5). The exact shifts will be influenced by the nitro and ethyl groups.
-
δ 160-165 ppm: -COOH carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.[10][11]
-
~3100 cm⁻¹: N-H stretching of the pyrazole ring.
-
~2970 cm⁻¹: C-H stretching of the ethyl group.
-
1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.[12]
-
1550-1500 cm⁻¹ and 1380-1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively.
-
1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[11]
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fragmentation of the ethyl side chain.[13][14][15]
-
m/z = 185: Molecular ion [M]⁺.
-
m/z = 140: Loss of -COOH.
-
m/z = 139: Loss of -NO₂.
-
m/z = 156: Loss of the ethyl group.
Chemical Reactivity and Potential Applications
The chemical reactivity of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation to produce a variety of derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized. The pyrazole ring itself is relatively stable to oxidation but can undergo N-alkylation or N-acylation.[16]
The presence of the pyrazole core, a known pharmacophore, suggests that this compound could be a valuable building block in drug discovery.[17] Pyrazole derivatives have demonstrated a wide range of biological activities, including:
-
Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).
-
Antimicrobial: Showing efficacy against various bacterial and fungal strains.[18]
-
Anticancer: Through various mechanisms, including kinase inhibition.
-
Antiviral: Exhibiting activity against a range of viruses.[1]
The nitro group, while sometimes associated with toxicity, is also a feature of several approved drugs and can contribute to biological activity.[19] The combination of the pyrazole scaffold with the nitro and carboxylic acid functionalities makes 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid a promising candidate for lead optimization in various therapeutic areas.
Conclusion
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a multifaceted molecule with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The predicted spectroscopic data provides a basis for its characterization. The diverse reactivity of its functional groups opens up numerous avenues for the creation of novel derivatives with potentially enhanced biological activities. Further research into the synthesis and pharmacological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential in areas such as inflammation, infectious diseases, and oncology.
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